ethyl 6-(trifluoromethoxy)-1H-indole-2-carboxylate
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Overview
Description
Ethyl 6-(trifluoromethoxy)-1H-indole-2-carboxylate is a fluorinated organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely recognized for their presence in various natural products and pharmaceuticals. The trifluoromethoxy group in this compound introduces unique physicochemical properties, making it of significant interest in medicinal chemistry and other scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of a boron reagent with a halogenated indole derivative under palladium catalysis . The reaction conditions are generally mild and functional group tolerant, making it a versatile method for synthesizing this compound.
Industrial Production Methods
Industrial production of ethyl 6-(trifluoromethoxy)-1H-indole-2-carboxylate may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient and scalable processes. The choice of reagents and catalysts, as well as optimization of reaction conditions, are crucial for achieving high yields and purity in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(trifluoromethoxy)-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and efficiency.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Ethyl 6-(trifluoromethoxy)-1H-indole-2-carboxylate has several scientific research applications:
Biology: Its unique properties make it a valuable tool in biological studies, including enzyme inhibition and receptor binding assays.
Mechanism of Action
The mechanism of action of ethyl 6-(trifluoromethoxy)-1H-indole-2-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance binding affinity and selectivity, leading to more potent biological effects. The compound may modulate specific pathways, resulting in therapeutic outcomes or other desired effects .
Comparison with Similar Compounds
Ethyl 6-(trifluoromethoxy)-1H-indole-2-carboxylate can be compared with other fluorinated indole derivatives, such as:
2-amino-6-(trifluoromethoxy)benzoxazole: This compound shares the trifluoromethoxy group but has a different core structure, leading to distinct properties and applications.
4-(trifluoromethoxy)benzyl trichloroacetimidate: Another fluorinated compound with unique reactivity and uses in organic synthesis.
The uniqueness of this compound lies in its specific combination of the indole core and the trifluoromethoxy group, which imparts distinct physicochemical properties and biological activities.
Biological Activity
Ethyl 6-(trifluoromethoxy)-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications.
This compound features a trifluoromethoxy group, which enhances its lipophilicity and stability, making it a valuable scaffold for drug development. The molecular formula is C12H10F3NO3 with a molecular weight of approximately 287.21 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoromethoxy group increases binding affinity and selectivity, leading to enhanced biological effects. The compound has shown potential in modulating several biochemical pathways, which may result in therapeutic outcomes for various diseases.
Antiviral Activity
Recent studies have highlighted the potential of indole-2-carboxylic acid derivatives, including this compound, as inhibitors of HIV-1 integrase. Structural modifications have been shown to significantly enhance their inhibitory effects. For instance, derivatives with halogen substitutions at specific positions exhibited IC50 values ranging from 0.13 μM to 6.85 μM against integrase activity, indicating strong antiviral potential .
Compound | IC50 (μM) | Target |
---|---|---|
This compound | TBD | HIV-1 Integrase |
Indole derivative 20a | 0.13 | HIV-1 Integrase |
Anticancer Activity
Indole derivatives are also recognized for their anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines. Studies suggest that compounds with similar structures exhibit significant inhibition of cell proliferation in lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism often involves the induction of apoptosis and cell cycle arrest .
Cell Line | IC50 (μM) |
---|---|
MCF-7 | TBD |
HepG2 | TBD |
Study on HIV-1 Integrase Inhibition
In a recent study published in Molecules, researchers synthesized several indole derivatives and tested their activity against HIV-1 integrase. This compound was part of a series where structural optimizations led to significant improvements in binding affinity and inhibitory activity against integrase. The introduction of halogenated groups at specific positions was crucial for enhancing the interaction with the enzyme's active site .
Anticancer Efficacy Assessment
Another study assessed the anticancer efficacy of indole derivatives, including this compound, against multiple cancer cell lines. The results indicated that these compounds could effectively induce apoptosis and inhibit tumor growth, suggesting their potential as chemotherapeutic agents .
Properties
IUPAC Name |
ethyl 6-(trifluoromethoxy)-1H-indole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NO3/c1-2-18-11(17)10-5-7-3-4-8(6-9(7)16-10)19-12(13,14)15/h3-6,16H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAMLFDBHOMSUTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=C(C=C2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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